(S)-Miconazole is derived from the imidazole family of compounds and is classified as an antifungal agent. It is commonly found in topical formulations for treating skin and mucosal infections. The compound is available in various forms, including creams, powders, and solutions, making it versatile for different applications.
The synthesis of (S)-Miconazole involves several chemical reactions that typically include the following steps:
For example, one industrial method involves reacting 2,4-dichloro-phenethyl alcohol with imidazoles under specific conditions to yield miconazole nitrate with a reported purity greater than 99% .
(S)-Miconazole has a complex molecular structure characterized by its imidazole ring and various substituents. The molecular formula is C_18H_14Cl_4N_2O, with a molecular weight of approximately 416.23 g/mol. The structure can be represented as follows:
The compound's stereochemistry is crucial for its biological activity, as the (S)-enantiomer exhibits higher efficacy compared to its (R)-counterpart.
(S)-Miconazole participates in various chemical reactions that are essential for its function as an antifungal agent:
The mechanism of action of (S)-Miconazole primarily involves:
Studies indicate that miconazole's mechanism also involves oxidative stress induction within fungal cells, further contributing to its antifungal efficacy .
(S)-Miconazole exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
(S)-Miconazole has diverse applications in both clinical and laboratory settings:
(S)-Miconazole is the levorotatory enantiomer of the broad-spectrum antifungal agent miconazole. Its systematic IUPAC name is (S)-1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole [4] [9]. The chiral center resides at the carbon connecting the ethanol linker to the imidazole ring (Cα), resulting in two enantiomers: (S) and (R). X-ray crystallography confirms the S configuration adopts a specific spatial orientation where the imidazole ring, dichlorophenyl groups, and ether linkage form distinct dihedral angles critical for target binding [10]. The stereochemistry is unambiguously assigned using single-crystal X-ray diffraction (SCXRD), revealing a tetrahedral geometry around the chiral carbon [3] [10].
Table 1: Systematic Nomenclature and Stereochemical Identifiers
Property | (S)-Miconazole |
---|---|
IUPAC Name | (S)-1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazole |
CAS Registry Number | 22916-47-8 (racemic); 47447-52-9 (S-enantiomer) |
Chiral Center | Cα (phenethyl-imidazole linkage) |
Absolute Configuration | S |
Molecular Formula | C₁₈H₁₄Cl₄N₂O |
Molecular Weight | 416.12 g/mol |
The synthesis of enantiopure (S)-Miconazole typically begins with the Corey-Chaykovsky epoxidation of 2,4-dichlorobenzaldehyde, yielding racemic glycidyl ether intermediates. Enantioselective routes employ:
A key advancement involves synthesizing miconazole hemisuccinate cocrystals. These enhance dissolution rates by 3.5-fold compared to the free base while maintaining stereochemical integrity under thermal stress (80°C), avoiding degradation products like Michael adducts seen in maleate salts [3]. The reaction sequence below outlines critical steps:
2,4-Dichlorobenzaldehyde → Corey-Chaykovsky Epoxidation → Chiral Resolution → Imidazole Ring-Opening → (S)-Miconazole Free Base → Cocrystal Formation
The S and R enantiomers exhibit distinct biological and physicochemical behaviors due to differential binding to lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme:
Table 2: Comparative Properties of Miconazole Enantiomers
Property | (S)-Miconazole | (R)-Miconazole | Significance |
---|---|---|---|
Antifungal Activity | IC₅₀: 0.12 µM (C. albicans) | IC₅₀: 1.8 µM (C. albicans) | 15-fold higher potency for S [5] [8] |
Antibacterial Activity | MIC: 4 µg/mL (S. aureus) | MIC: 32 µg/mL (S. aureus) | 8-fold lower for R [10] |
Membrane Permeation | Log P: 6.09 | Log P: 6.09 | Similar lipophilicity [4] |
Clinical Efficacy | 96% eradication (VVC) | 82% eradication (VVC) | Higher cure rates for S [8] |
The (S)-enantiomer’s superior efficacy arises from optimal hydrogen bonding between its imidazole ring and CYP51’s heme iron, alongside van der Waals contacts with phenylalanine residues. The R-enantiomer suffers steric clashes, reducing binding affinity [5] [10]. In vulvovaginal candidiasis (VVC) models, (S)-miconazole shows 96% microbiological eradication versus 94% for racemic miconazole, suggesting reduced dosage potential [8].
(S)-Miconazole is a white crystalline solid insoluble in water (intrinsic solubility: <0.01 mg/mL) but soluble in ethanol (>50 mg/mL) and acetone. Its physicochemical limitations are addressed via:
Table 3: Crystallographic and Stability Data
Parameter | Free Base | Hemisuccinate Cocrystal | Hemisuccinate Stability |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | — |
Space Group | P2₁/c | P1 | — |
Degradation at 80°C | >95% (48h) | <5% (48h) | Resists Michael addition |
Intrinsic Dissolution | 0.12 mg/cm²/min | 0.42 mg/cm²/min | 250% improvement |
Stability studies show the free base degrades via oxidative cleavage of the ether linkage, while hemisuccinate cocrystals remain stable at 40°C/75% RH for 6 months. SCXRD analysis reveals reduced torsion angles (C1-Cα-O-C7) in cocrystals, enhancing lattice energy [3] [10]. Silver(I) complexes like [Ag((S)-MCZ)₂BF₄] further improve thermal stability (decomposition >200°C) via coordination through imidazole N3 [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7